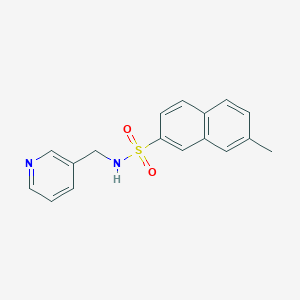
7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide, also known as JNJ-26481585, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which are known to have anti-cancer and anti-inflammatory properties.
Mecanismo De Acción
7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide exerts its therapeutic effects by inhibiting HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation is a key regulator of gene expression, and HDAC inhibitors like 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide increase histone acetylation, leading to changes in gene expression. 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide also inhibits the deacetylation of non-histone proteins, such as transcription factors, leading to further changes in gene expression.
Biochemical and Physiological Effects:
7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide induces cell cycle arrest and apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. In neurodegenerative disorders, 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide reduces inflammation and oxidative stress by inhibiting the expression of pro-inflammatory genes and increasing the expression of anti-inflammatory genes. In inflammatory diseases, 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the expression of inflammatory genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide is its specificity for HDAC enzymes, which reduces the risk of off-target effects. Another advantage is its ability to penetrate the blood-brain barrier, making it a potential therapeutic agent for neurodegenerative disorders. However, 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential to induce cytotoxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and cardiovascular diseases. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide. Finally, further studies are needed to understand the long-term effects of 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide on gene expression and epigenetic regulation.
In conclusion, 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It exerts its effects by inhibiting HDAC enzymes, leading to changes in gene expression and biochemical and physiological effects. Although it has some limitations for lab experiments, 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide has several advantages, including its specificity for HDAC enzymes and its ability to penetrate the blood-brain barrier. Future research on 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide will likely focus on its potential therapeutic applications in other diseases and the development of more potent and selective HDAC inhibitors.
Métodos De Síntesis
The synthesis of 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide involves a multi-step process that includes the reaction of 2-naphthalenesulfonyl chloride with 3-pyridinemethanol, followed by the reaction of the resulting intermediate with 7-methyl-1,2,3,4-tetrahydroisoquinoline. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition. In neurodegenerative disorders, 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide has been shown to have neuroprotective effects by reducing inflammation and oxidative stress. In inflammatory diseases, 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Propiedades
IUPAC Name |
7-methyl-N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-13-4-5-15-6-7-17(10-16(15)9-13)22(20,21)19-12-14-3-2-8-18-11-14/h2-11,19H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRJRAWZXAEIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

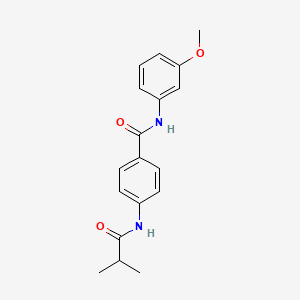
![4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline](/img/structure/B5808050.png)
![4-{[4-(2,4-dichlorophenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5808065.png)
![4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide](/img/structure/B5808069.png)
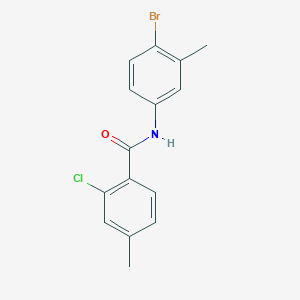
![4-[(4-pyridinylamino)carbonyl]phenyl acetate](/img/structure/B5808081.png)
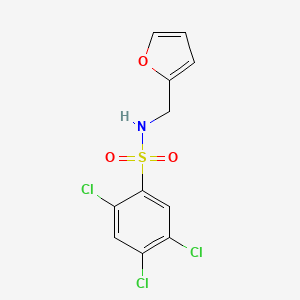
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5808104.png)
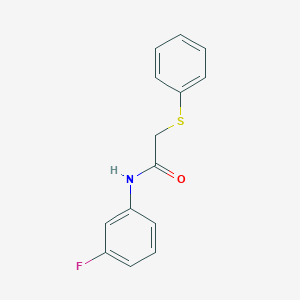
![3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-6-fluoro-1-benzothiophene-2-carbohydrazide](/img/structure/B5808110.png)
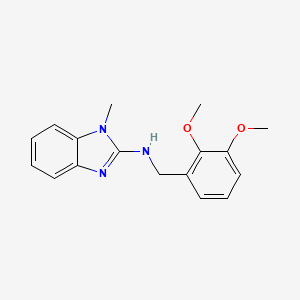
![N-(4-ethylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5808139.png)
![3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole](/img/structure/B5808140.png)
![4-chloro-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5808147.png)